molecular formula C20H22N2O2 B6052162 1-benzoyl-N-(4-ethylphenyl)prolinamide

1-benzoyl-N-(4-ethylphenyl)prolinamide

Cat. No. B6052162
M. Wt: 322.4 g/mol
InChI Key: MWUSGPJRDSNMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(4-ethylphenyl)prolinamide, also known as BEP, is a proline derivative that has been extensively used in scientific research. It is a chiral molecule that possesses both amide and ketone functional groups. BEP is known for its ability to selectively inhibit the dopamine transporter (DAT) without affecting the serotonin or norepinephrine transporters. This property makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.

Mechanism of Action

1-benzoyl-N-(4-ethylphenyl)prolinamide selectively inhibits the dopamine transporter (DAT) by binding to its substrate recognition site. This prevents the uptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. 1-benzoyl-N-(4-ethylphenyl)prolinamide has been shown to have a higher affinity for DAT than other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-ethylphenyl)prolinamide has been shown to have various biochemical and physiological effects. For instance, it has been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation. This effect is thought to underlie the reinforcing properties of drugs of abuse such as cocaine and amphetamine. 1-benzoyl-N-(4-ethylphenyl)prolinamide has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(4-ethylphenyl)prolinamide has several advantages for lab experiments. It is a highly selective inhibitor of DAT, which allows researchers to investigate the role of dopamine in various physiological and pathological processes without affecting other monoamine transporters. 1-benzoyl-N-(4-ethylphenyl)prolinamide is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 1-benzoyl-N-(4-ethylphenyl)prolinamide in lab experiments. It has a relatively low potency compared to other DAT inhibitors, which can limit its effectiveness in certain experiments. Additionally, the effects of 1-benzoyl-N-(4-ethylphenyl)prolinamide on other neurotransmitter systems such as serotonin and norepinephrine are not well understood, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving 1-benzoyl-N-(4-ethylphenyl)prolinamide. One area of interest is the role of dopamine in the regulation of stress and anxiety. 1-benzoyl-N-(4-ethylphenyl)prolinamide has been shown to reduce anxiety-like behaviors in animals, suggesting that it may have therapeutic potential for anxiety disorders. Another area of interest is the development of more potent and selective DAT inhibitors based on the structure of 1-benzoyl-N-(4-ethylphenyl)prolinamide. These compounds could be useful for investigating the role of dopamine in various neurological and psychiatric disorders. Finally, the effects of 1-benzoyl-N-(4-ethylphenyl)prolinamide on other neurotransmitter systems such as serotonin and norepinephrine warrant further investigation to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 1-benzoyl-N-(4-ethylphenyl)prolinamide involves the reaction of proline with benzoyl chloride and 4-ethylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of 1-benzoyl-N-(4-ethylphenyl)prolinamide can be improved by optimizing the reaction conditions and using high-quality starting materials.

Scientific Research Applications

1-benzoyl-N-(4-ethylphenyl)prolinamide has been used in various scientific research studies to investigate the role of dopamine in different physiological and pathological processes. For instance, 1-benzoyl-N-(4-ethylphenyl)prolinamide has been used to study the effects of dopamine on reward-related behaviors, such as drug addiction and food intake. It has also been used to investigate the role of dopamine in the regulation of mood, cognition, and motor function.

properties

IUPAC Name

1-benzoyl-N-(4-ethylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-15-10-12-17(13-11-15)21-19(23)18-9-6-14-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUSGPJRDSNMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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